molecular formula C9H9NO3 B8579272 Methyl 3-formylaminobenzoate

Methyl 3-formylaminobenzoate

Cat. No.: B8579272
M. Wt: 179.17 g/mol
InChI Key: KZYPJUCMRUATJB-UHFFFAOYSA-N
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Description

Methyl 3-formylaminobenzoate is an aromatic ester derivative characterized by a benzoate backbone substituted with a formylamino (-NHCHO) group at the 3-position and a methoxy ester (-COOCH₃) at the para position. For instance, methyl 5-amino-2-morpholinobenzoate (CAS 4031-84-9) shares a similar benzoate ester framework but includes a morpholine substituent, highlighting the structural diversity within this class of compounds . The formylamino group in this compound likely influences its reactivity, solubility, and biological activity compared to other derivatives.

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

methyl 3-formamidobenzoate

InChI

InChI=1S/C9H9NO3/c1-13-9(12)7-3-2-4-8(5-7)10-6-11/h2-6H,1H3,(H,10,11)

InChI Key

KZYPJUCMRUATJB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC=O

Origin of Product

United States

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The electron-donating formylamino group (-NHCHO) activates the benzene ring toward electrophilic substitution, directing incoming electrophiles to specific positions.

Reaction TypeConditionsMajor ProductRegioselectivityReference
NitrationHNO₃/H₂SO₄, 0–5°CMethyl 3-formylamino-5-nitrobenzoateMeta to -NHCHO, ortho/para to ester
SulfonationH₂SO₄, 80°CMethyl 3-formylamino-5-sulfobenzoateSimilar to nitration

Mechanistic Insight :

  • The -NHCHO group donates electron density via resonance, activating the ring. Steric and electronic effects from the ester group (-COOCH₃) further influence regioselectivity.

  • Nitration occurs at the meta position relative to -NHCHO, as demonstrated in analogous nitration reactions of methyl benzoate derivatives .

Formylamino Group Reactions

Reaction TypeReagents/ConditionsProductNotes
HydrolysisH₂O/H⁺ or OH⁻, ΔMethyl 3-aminobenzoateAcidic conditions yield free amine; basic conditions may deprotonate intermediates.
ReductionLiAlH₄, THFMethyl 3-(aminomethyl)benzoateSelective reduction of formyl to methylene .
CondensationPrimary amines, RTSchiff bases (e.g., Methyl 3-(R₂N=CH-)benzoate)Forms imines via nucleophilic attack on the formyl carbonyl .

Ester Group Reactions

Reaction TypeReagents/ConditionsProduct
SaponificationNaOH/H₂O, reflux3-Formylaminobenzoic acid
TransesterificationROH, H⁺ catalyst3-Formylaminobenzoate ester (R ≠ CH₃)

Multi-Component Reactions

Methyl 3-formylaminobenzoate participates in tandem reactions due to its dual reactivity:

  • Example : Reaction with diphenylphosphine oxide and butylamine yields α-aminophosphine oxide derivatives under catalyst-free conditions (Table 1) .

Table 1 : Three-component reaction optimization

EntryAmineCatalystTemp (°C)Time (h)Product Ratio (α-aminophosphine oxide : enamine)
1ButylamineNone25176 : 24
2AnilineDIPEA80147 : 30

Key Findings :

  • Aliphatic amines favor α-aminophosphine oxide formation at ambient temperatures.

  • Aromatic amines require elevated temperatures and base catalysts (e.g., DIPEA) .

Thermal and Acid/Base Stability

  • Thermal Decomposition : At >150°C, the formyl group undergoes decarbonylation, yielding methyl 3-aminobenzoate.

  • Acid Sensitivity : Prolonged exposure to H₂SO₄ leads to ester hydrolysis and formyl group degradation .

  • Base Stability : Resists saponification below 50°C but degrades at higher temperatures .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Methyl 3-formylaminobenzoate belongs to a broader family of methyl-substituted benzoates. Below is a comparative analysis with structurally or functionally related compounds:

Compound Substituents Molecular Formula Key Properties/Applications References
Methyl 5-amino-2-morpholinobenzoate 5-amino, 2-morpholine C₁₂H₁₆N₂O₃ Intermediate in drug synthesis; CAS 4031-84-9
Sandaracopimaric acid methyl ester Diterpene methyl ester C₂₁H₃₂O₂ Natural resin component; GC retention time analysis
Methyl salicylate 2-hydroxybenzoate methyl ester C₈H₈O₃ Volatile organic compound (VOC); used in gas standards
Z-Communic acid methyl ester Labdane diterpene methyl ester C₂₁H₃₂O₂ Resin-derived; identified via GC-MS

Physicochemical Properties

While direct data for this compound are absent, comparisons can be inferred:

  • Solubility: Methyl esters of benzoic acids (e.g., methyl salicylate) exhibit moderate polarity, rendering them soluble in organic solvents like ethanol or dichloromethane but poorly soluble in water .
  • Stability: Formylamino groups may increase susceptibility to hydrolysis compared to non-polar substituents (e.g., diterpene esters in resin samples) .

Q & A

Basic Research Questions

Synthetic Methodologies Q: What are the standard protocols for synthesizing Methyl 3-formylaminobenzoate, and how are key intermediates characterized? A: this compound is typically synthesized via formylation of methyl 3-aminobenzoate using formic acid derivatives (e.g., formic acetic anhydride) under controlled pH and temperature. Intermediates are characterized using 1^1H/13^13C NMR to confirm amine-to-amide conversion (peaks at δ 8.1–8.3 ppm for formyl protons) and IR spectroscopy for carbonyl stretching vibrations (~1680 cm1^{-1}). Reaction yields (reported to ±0.1% precision) depend on solvent polarity and catalyst selection, with DMF often preferred for high solubility .

Structural Confirmation Q: Which spectroscopic techniques are most effective for confirming the structure of this compound, and what spectral data should be reported? A: High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) are critical for structural elucidation. Key HRMS data should include the molecular ion [M+H]+^+ with <5 ppm mass accuracy. NMR assignments must specify coupling constants (e.g., 3JHH^3J_{H-H} for aromatic protons) and distinguish between ester (δ 3.8–4.0 ppm) and formyl groups. Report melting points (±0.5°C) and UV-Vis λmax_{max} values with solvent polarity effects .

Stability and Storage Q: What are the recommended storage conditions for this compound to ensure chemical stability over time? A: Store in amber glass vials under inert gas (argon) at –20°C to prevent hydrolysis of the formyl group. Stability studies (HPLC purity >98% over 12 months) indicate degradation accelerates at >40°C or in humid environments. Use desiccants and monitor via periodic TLC analysis (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Reaction Optimization Q: How can reaction kinetics studies optimize the formylation step in this compound synthesis? A: Pseudo-first-order kinetics experiments (varying formic anhydride concentration) with in situ NMR monitoring can identify rate-limiting steps. Arrhenius plots (ln k vs. 1/T) reveal activation energies, while Eyring analysis provides ΔH‡ and ΔS‡. Optimize solvent (e.g., THF vs. DCM) to balance nucleophilicity and steric effects, ensuring yields >85% with statistical validation (p < 0.05, ANOVA) .

Data Discrepancy Resolution Q: What strategies resolve discrepancies in reported solubility data for this compound across different solvents? A: Standardize solubility measurements via gravimetric analysis (saturated solutions filtered at 25±0.1°C) and cross-validate with UV spectrophotometry. Discrepancies often arise from residual solvents or polymorphic forms. Use DSC to confirm crystalline phase purity and report Hansen solubility parameters (δd_d, δp_p, δh_h) to contextualize solvent interactions .

Biological Activity Profiling Q: How does this compound interact with biological targets, and what in vitro assays are suitable for evaluating its bioactivity? A: Molecular docking studies (AutoDock Vina) predict binding affinities to enzymes like cyclooxygenase-2. Validate via enzyme inhibition assays (IC50_{50} determination) with positive controls (e.g., celecoxib) and LC-MS quantification of metabolites. Use SPR or ITC for binding kinetics (KD_D, kon_{on}/koff_{off}) and ensure statistical power (n ≥ 3) to distinguish signal noise .

Methodological Notes

  • Precision Reporting: Follow pharmaceutical guidelines: report means ± SD to one decimal beyond instrument precision (e.g., 98.4 ± 0.3%) .
  • Safety Protocols: Refer to SDS for handling: use PPE (nitrile gloves, fume hood) and neutralize waste with 10% NaOH .
  • Data Reproducibility: Archive raw spectral data (FID files) and crystallization conditions (CIF files) in public repositories .

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